7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound belonging to the thiazolopyridine family. Thiazolopyridines are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyridine derivatives, including 7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile, typically involves multi-component reactions. One common method involves a five-component cascade reaction using cyanoacetohydrazide, aromatic aldehydes, and cysteamine hydrochloride in ethanol at reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but optimized for large-scale synthesis. This includes the use of green solvents and catalysts to ensure high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
Biologically, thiazolopyridine derivatives have shown promise as antibacterial and antifungal agents. They are also being studied for their potential use in treating cancer and other diseases .
Medicine
In medicine, this compound and its derivatives are being explored for their therapeutic potential. They have shown activity against various cancer cell lines and are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds .
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes and disrupt cellular pathways, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-7-aryl-8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazides
- Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
What sets 7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile apart is its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C23H22N2O5S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O5S/c1-28-16-7-5-15(6-8-16)23(27)13-31-22-18(12-24)17(11-21(26)25(22)23)14-4-9-19(29-2)20(10-14)30-3/h4-10,17,27H,11,13H2,1-3H3 |
InChI Key |
YKMYWFCTWKMJDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=C(C=C4)OC)OC)C#N)O |
Origin of Product |
United States |
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